molecular formula C11H15BrOZn B13911708 3,5-Dimethyl-4-methoxyphenethylzinc bromide

3,5-Dimethyl-4-methoxyphenethylzinc bromide

Cat. No.: B13911708
M. Wt: 308.5 g/mol
InChI Key: CYPKYDBYEYOGRG-UHFFFAOYSA-M
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Description

MFCD09965864: , also known as 3,5-Dimethyl-4-methoxyphenethylzinc bromide, is an organozinc compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-methoxyphenethylzinc bromide involves the reaction of 3,5-dimethyl-4-methoxyphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,5-Dimethyl-4-methoxyphenethyl bromide+Zn3,5-Dimethyl-4-methoxyphenethylzinc bromide\text{3,5-Dimethyl-4-methoxyphenethyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,5-Dimethyl-4-methoxyphenethyl bromide+Zn→3,5-Dimethyl-4-methoxyphenethylzinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then typically stored and transported in specialized containers to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-4-methoxyphenethylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

    Transmetalation: It can transfer its organic group to other metals like palladium or copper, facilitating cross-coupling reactions.

    Substitution Reactions: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in THF at low temperatures.

    Transmetalation: Often involves palladium or copper catalysts and is carried out under inert conditions.

    Substitution Reactions: Requires electrophiles such as alkyl halides or acyl chlorides, with the reaction performed in anhydrous conditions.

Major Products:

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Coupled Products: Resulting from cross-coupling reactions.

    Substituted Aromatics: From substitution reactions with electrophiles.

Scientific Research Applications

3,5-Dimethyl-4-methoxyphenethylzinc bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used in the formation of complex organic molecules through cross-coupling reactions.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of functional materials and polymers.

    Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4-methoxyphenethylzinc bromide exerts its effects involves the transfer of its organic group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The compound’s reactivity is attributed to the presence of the zinc-carbon bond, which is highly polarized and thus highly reactive towards electrophiles and other reactive species .

Comparison with Similar Compounds

  • Phenethylzinc bromide
  • 3,5-Dimethylphenethylzinc bromide
  • 4-Methoxyphenethylzinc bromide

Comparison: 3,5-Dimethyl-4-methoxyphenethylzinc bromide is unique due to the presence of both methyl and methoxy groups on the aromatic ring. These substituents influence the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of steric and electronic effects, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);5-ethyl-2-methoxy-1,3-dimethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

CYPKYDBYEYOGRG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C[CH2-].[Zn+]Br

Origin of Product

United States

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